

An In-Depth Technical Guide to 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Formyl Rifamycin

Cat. No.: B15561870

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-Formyl Rifamycin**, a key intermediate in the synthesis of various rifamycin antibiotics. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis, and mechanism of action.

Core Molecular Data

3-Formyl Rifamycin, also known as Rifuldehyde or 3-Formylrifamycin SV, is a semisynthetic derivative of the rifamycin class of antibiotics.^{[1][2][3][4]} It is characterized by the presence of a formyl group at the 3-position of the rifamycin ansa-chain. This structural feature is crucial for its role as a precursor in the synthesis of clinically important antibiotics such as rifampicin.

A summary of its key molecular and physical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₃₈ H ₄₇ NO ₁₃	[3][5][6]
Molecular Weight	725.78 g/mol	[3][5][6]
CAS Number	13292-22-3	[3][4][6]
Appearance	Black-Red Solid	[3]
Melting Point	182-184°C	[3]
Boiling Point	855.4 °C at 760 mmHg	[3]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol (with sonication)	[3]

Synthesis and Purification

3-Formyl Rifamycin is typically synthesized via the hydrolysis of rifampicin. The following protocol is a detailed method for its preparation and purification.

Experimental Protocol: Synthesis of 3-Formyl Rifamycin SV from Rifampicin

Materials:

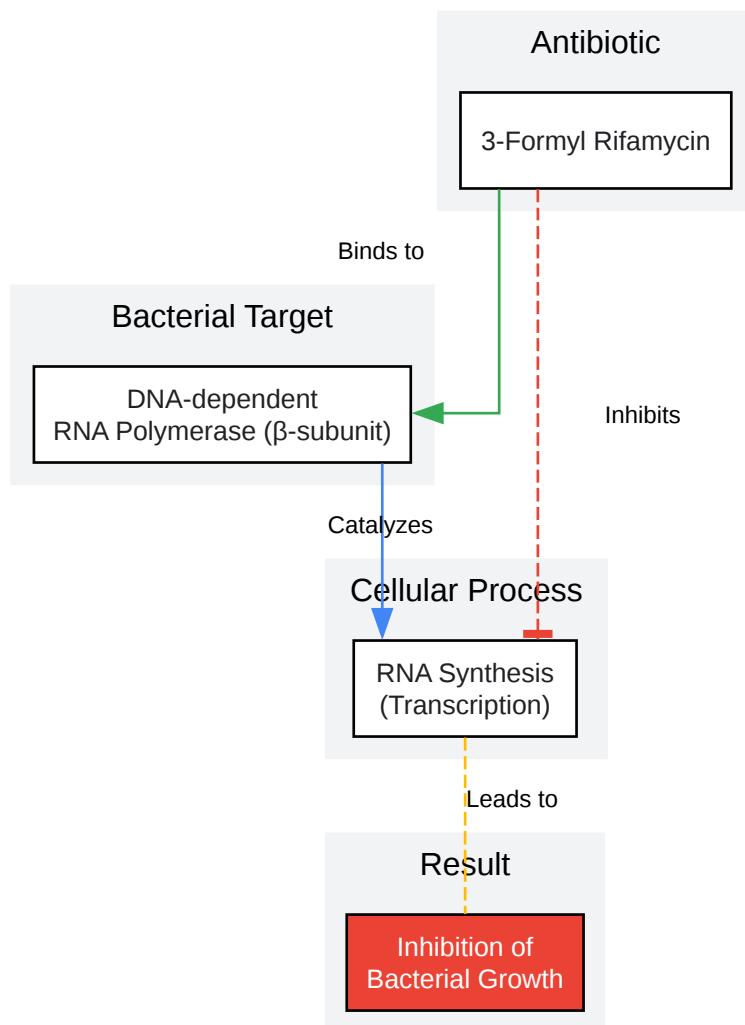
- Rifampicin
- Hydrochloric acid (35-37%)
- Water
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- To 100g of rifampicin, add 1200mL of water and 50mL of hydrochloric acid.
- Heat the mixture to 55°C and maintain for 8 hours.
- Cool the reaction mixture to 10°C.
- Extract the product with 1000mL of ethyl acetate.
- Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield 3-Formylrifamycin SV.

This process typically results in a high yield of approximately 95.0%.

Synthesis Workflow of 3-Formyl Rifamycin


[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Mechanism of Action

The antibacterial activity of rifamycins, including **3-Formyl Rifamycin**, is attributed to their ability to inhibit bacterial DNA-dependent RNA polymerase.^[5] This inhibition prevents the synthesis of RNA, which is essential for bacterial protein production and viability. The molecule binds to the β -subunit of the bacterial RNA polymerase, effectively blocking the elongation of the RNA chain. This mechanism is specific to prokaryotic RNA polymerase, which accounts for its selective toxicity against bacteria.

Mechanism of Action of 3-Formyl Rifamycin

[Click to download full resolution via product page](#)

Inhibition of Bacterial RNA Polymerase

Antibacterial Activity

While **3-Formyl Rifamycin** serves as a crucial intermediate in the synthesis of potent antibiotics, comprehensive quantitative data on its intrinsic antibacterial activity, such as Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial species, is not extensively available in the reviewed literature. The focus of most studies is on the antibacterial properties of its derivatives. However, it is established that like other rifamycins, it possesses activity against a variety of bacteria.^{[7][8]} Further research is required to fully characterize the antimicrobial spectrum and potency of **3-Formyl Rifamycin** itself. The in vitro antituberculous activity of new compounds derived from 3-formylrifamycin SV has been investigated.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-FORMYL RIFAMYCIN SV | 13292-22-3 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Formylrifamycin SV British Pharmacopoeia (BP) Reference Standard 13292-22-3 [sigmaaldrich.com]
- 7. In vitro activity and single-step mutational analysis of rifamycin SV tested against enteropathogens associated with traveler's diarrhea and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Formyl Rifamycin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15561870#3-formyl-rifamycin-molecular-weight-and-formula\]](https://www.benchchem.com/product/b15561870#3-formyl-rifamycin-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com